molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer B120830
CAS-Nummer: 335654-06-3
Molekulargewicht: 153.57 g/mol
InChI-Schlüssel: HJOQGBBHVRYTDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound. It can be used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .


Synthesis Analysis

The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives has been reported in several studies . These compounds have been synthesized as part of the preparation of tyrosine kinase inhibitors .


Molecular Structure Analysis

The molecular formula of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3. The structure includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 2-position .


Chemical Reactions Analysis

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine has been used in the synthesis of various pharmaceutical compounds. It plays a crucial role in the synthesis of kinase inhibitors .


Physical And Chemical Properties Analysis

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine has a molecular weight of 153.57 g/mol. It has one hydrogen bond donor and two hydrogen bond acceptors. The compound has a topological polar surface area of 41.6 Ų .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent Synthesis

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized for their potential as anticancer agents. These compounds have shown promising in vitro activity against various human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and liver cancer (HePG2) . The introduction of chlorine atoms and trichloromethyl groups into the pyrrolo[2,3-d]pyrimidine scaffold has been a robust approach to enhance their anticancer properties.

Kinase Inhibition

This compound serves as a crucial intermediate in the development of kinase inhibitors. New derivatives have been discovered as potential multi-targeted kinase inhibitors, showing significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2 . These inhibitors play a vital role in cancer treatment by targeting the signaling pathways that promote cell proliferation and survival.

Apoptosis Induction

Derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine have been found to induce apoptosis in cancer cells. They can increase the levels of proapoptotic proteins and decrease anti-apoptotic proteins, leading to programmed cell death . This mechanism is essential for eliminating cancer cells and preventing tumor growth.

Cell Cycle Arrest

Research indicates that certain 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives can cause cell cycle arrest, particularly at the G1/S phase in cancer cells . This halts the proliferation of cancer cells and is a valuable trait for potential anticancer drugs.

DNA Fragmentation

Some studies have shown that treatment with specific derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine leads to an increase in DNA fragmentation in cancer cells . This is another pathway through which these compounds can exert their anticancer effects, as DNA fragmentation is a hallmark of apoptosis.

Medicinal Chemistry Scaffold

The 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine structure is widely employed as a scaffold in medicinal chemistry for developing potent therapeutic agents . Its versatility and unique structure make it a valuable starting point for the synthesis of various pharmaceutical compounds.

Eigenschaften

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQGBBHVRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420729
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

335654-06-3
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 2.66 mmol), palladium(II)acetate (70 mg, 0.31 mmol) and BINAP (240 mg, 0.39 mmol) are dissolved in 6 mL THF and stirred for 20 min at 20° C. Then TMEDA (300 μL; 2.0 mmol) is added, the mixture is stirred for 20 min and then sodium borohydride (189 mg; 5.11 mmol) dissolved in 10 mL diglyme is added. After 1 h at 20° C. the mixture is combined with 1 N HCl and the solvent is eliminated in vacuo. The residue is purified by column chromatography (method prep. HPLC2; 3% acetonitrile to 55% in 12 min) and 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (HPLC-MS: tRet.=1.25 min; MS(M+H)+=154; method FEC3) is obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine (38.0 g, 0.19 mol) in ETOH (1000 ml) is added concentrated aqueous HCl (37%, 100 g, 1.00 mol) at rt. The reaction mixture is heated to reflux for 3 h and then evaporated to dryness under reduced pressure. Aqueous sodium carbonate solution (5%, 500 mL) is added to the residue, and the mixture is extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is recrystallized from hexane/ether (4/1, 250 ml) to give the title compound as an off-white solid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.